molecular formula C23H18N4O2S2 B2573646 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide CAS No. 392301-08-5

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide

Cat. No.: B2573646
CAS No.: 392301-08-5
M. Wt: 446.54
InChI Key: LNUMCQASOBWPMP-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that features a unique combination of indoline, thiadiazole, and naphthamide moieties

Mechanism of Action

The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the action, efficacy, and stability of indole derivatives. For example, certain indole derivatives have been found to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple steps:

    Formation of the Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.

    Synthesis of the 1,3,4-Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The indolin-1-yl-2-oxoethyl intermediate is then coupled with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Naphthamide Formation: The final step involves the reaction of the coupled product with 1-naphthoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the naphthamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Indole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted naphthamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide has shown potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

Medically, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent, antimicrobial agent, and anti-inflammatory compound.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence for imaging applications or improved stability for use in harsh chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds like indomethacin and indole-3-acetic acid.

    Thiadiazole Derivatives: Compounds such as acetazolamide and sulfamethoxazole.

    Naphthamide Derivatives: Compounds like naphthylamine and naphthoquinone.

Uniqueness

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c28-20(27-13-12-16-7-2-4-11-19(16)27)14-30-23-26-25-22(31-23)24-21(29)18-10-5-8-15-6-1-3-9-17(15)18/h1-11H,12-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUMCQASOBWPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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